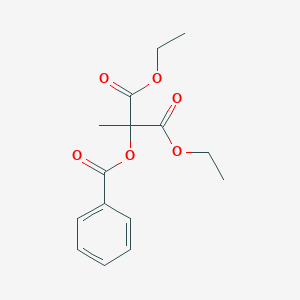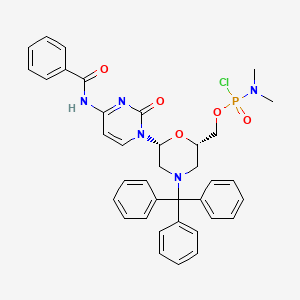![molecular formula C₁₇H₁₇NO₄ B1145097 4-[(5,6-二甲氧基-1-茚满-2-基)甲基]吡啶 N-氧化物 CAS No. 896134-07-9](/img/structure/B1145097.png)
4-[(5,6-二甲氧基-1-茚满-2-基)甲基]吡啶 N-氧化物
描述
2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its potential biological activities and chemical reactivity.
科学研究应用
2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one has several scientific research applications:
作用机制
Target of Action
The primary target of the compound 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide, also known as Donepezil, is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
The compound interacts with its target, AChE, by binding to it. This binding inhibits the activity of AChE, thereby preventing the breakdown of acetylcholine . As a result, the concentration of acetylcholine in the synaptic cleft increases, enhancing cholinergic transmission.
Pharmacokinetics
The pharmacokinetics of the compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed slowly in the gastrointestinal tract. It is extensively metabolized in the liver via the cytochrome P450 system, including CYP1A2, CYP2D6, and CYP3A4-related enzymes . The plasma protein binding rate of the parent compound is 93% .
生化分析
Biochemical Properties
It is known that this compound is related to Donepezil , a cholinesterase inhibitor used in the treatment of Alzheimer’s disease . Therefore, it can be hypothesized that 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide might interact with enzymes such as acetylcholinesterase .
Cellular Effects
Given its structural similarity to Donepezil, it might influence cell function by affecting cell signaling pathways related to cholinergic neurotransmission
Molecular Mechanism
The molecular mechanism of action of 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide is not well established. If it acts similarly to Donepezil, it might exert its effects at the molecular level by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .
Metabolic Pathways
Donepezil, a related compound, is metabolized by CYP2D6 and CYP3A4 via demethylation, debenzylation, hydroxylation, oxidation to the cis-N-oxide, and glucuronidation . It is possible that 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide might be metabolized through similar pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one involves several steps. One common method includes the reaction of 5,6-dimethoxyindan-1-one with 4-pyridinecarboxaldehyde under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
化学反应分析
Types of Reactions
2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indanone derivatives, while substitution reactions can introduce new functional groups into the molecule .
相似化合物的比较
Similar Compounds
Indanone Derivatives: Compounds with similar indanone cores but varying substituents, leading to different chemical and biological properties.
Uniqueness
2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its role as an impurity in donepezil also highlights its relevance in pharmaceutical research .
属性
IUPAC Name |
5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-6,9-10,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBSBQPGVAOILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



